[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Description
The compound "[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid" features a piperazine core substituted at the 4-position with a 4-acetylphenyl group. The piperazine is linked via a 2-oxoethyl chain to a phenylaminoacetic acid moiety.
The acetyl group on the phenyl ring may enhance electron-withdrawing effects, influencing receptor binding or metabolic stability compared to halogens or heterocyclic substituents. The compound’s molecular formula is inferred as C₂₁H₂₄N₃O₄ (molar mass ≈ 382.44 g/mol), though this requires empirical confirmation.
Properties
IUPAC Name |
2-(N-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQUYRHRRAEHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. The oxoethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide. Finally, the anilinoacetic acid moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituents, physicochemical properties, and biological implications:
Key Structural and Functional Differences:
Substituent Effects: The 4-acetylphenyl group in the target compound introduces a ketone functional group, which may increase lipophilicity and influence π-π stacking interactions compared to halogenated (e.g., 2-fluorophenyl) or heterocyclic (e.g., pyrimidinyl) analogs. Heterocyclic substituents (e.g., pyrimidin-2-yl) may confer improved water solubility and enable additional hydrogen bonding, as seen in kinase inhibitors .
Synthetic Accessibility :
- The synthesis of the target compound likely involves sequential acylation of piperazine, similar to methods described for fluorobenzoyl derivatives (e.g., TFA-mediated deprotection and coupling steps) .
Biological Implications: Urea derivatives with thiazole rings () show kinase inhibition, suggesting that the target compound’s piperazine-acetic acid core may similarly interact with enzymatic active sites .
Safety Profiles :
- Fluorophenyl analogs are classified as irritants, indicating that the target compound may require careful handling despite lacking direct toxicity data .
Biological Activity
The compound [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic molecule characterized by a piperazine ring, an acetylphenyl group, and an amino acid structure. Its molecular formula is with a molecular weight of approximately 395.46 g/mol. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.
Chemical Structure
The structural features of the compound include:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Acetylphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Amino Acid Backbone : Imparts properties typical of amino acids, such as participation in protein synthesis.
Biological Activities
Preliminary studies suggest that the compound exhibits significant biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression, likely through serotonin modulation.
- Antimicrobial Properties : The piperazine and phenyl components may enhance interactions with microbial targets.
- Analgesic Activity : The structural similarities with known analgesics suggest potential pain-relieving properties.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Acetylphenyl)piperazine | Piperazine ring, acetophenone | Antidepressant | Simpler structure |
| Phenylalanine derivative | Amino acid backbone | Antimicrobial | Natural origin |
| Acetaminophen | Acetyl group, phenolic | Analgesic/antipyretic | Commonly used |
| Fluoxetine | Piperazine ring, aromatic | Antidepressant | Selective serotonin reuptake inhibitor |
This table highlights the uniqueness of the compound, particularly its combination of functionalities that may confer distinct pharmacological properties not found in simpler analogs.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The piperazine moiety may interact with neurotransmitter receptors, influencing serotonin and norepinephrine levels.
- The acetyl group may enhance the lipophilicity, facilitating better penetration through cellular membranes.
Case Studies and Research Findings
Research into similar compounds has provided insights into their biological activities. For instance:
- Antidepressant Studies : Compounds with piperazine structures have been shown to significantly reduce depressive symptoms in animal models by modulating neurotransmitter levels.
- Antimicrobial Testing : Studies indicate that derivatives similar to this compound exhibit activity against various bacterial strains, suggesting a potential for development as an antimicrobial agent.
Q & A
Q. Basic :
- NMR Spectroscopy : Confirm piperazine ring substitution patterns (e.g., δ 2.5–3.5 ppm for N–CH2 groups) and acetyl resonance (δ ~2.1 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.
Q. Advanced :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) using single-crystal diffraction .
- Dynamic Light Scattering (DLS) : Evaluate aggregation in solution for pharmacological assays .
How can researchers design pharmacological studies to evaluate this compound’s CNS activity?
Q. Basic :
- In Vitro Receptor Binding : Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors using radioligand displacement assays (e.g., [³H]spiperone for 5-HT2A) .
- Dose-Response Curves : Use HEK-293 cells expressing cloned human receptors to determine IC50 values.
Q. Advanced :
- Molecular Docking : Model interactions with receptor binding pockets (e.g., 5-HT2A transmembrane domain) using AutoDock Vina .
- Functional Assays : Measure cAMP or calcium flux in primary neuronal cultures to assess agonist/antagonist activity.
How should contradictory data in solubility or bioactivity be addressed?
Q. Basic :
- Solubility Conflicts : Test in multiple buffers (e.g., PBS, DMSO/saline mixtures) and use sonication for dispersion .
- Bioactivity Variability : Standardize cell lines and assay conditions (e.g., incubation time, serum content).
Q. Advanced :
- Metabolite Screening : Use LC-MS to identify degradation products affecting bioactivity .
- Cocrystal Studies : Improve solubility via salt/cocrystal formation with benzoic acid derivatives .
What computational strategies support SAR studies for piperazine-based analogs?
Q. Advanced :
- QSAR Modeling : Coralate substituent electronic parameters (Hammett σ) with receptor affinity using PLS regression .
- Free Energy Perturbation (FEP) : Predict binding energy changes upon acetyl-to-propionyl substitution .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced :
- Byproduct Formation : Optimize stoichiometry of alkylation steps to avoid di- or tri-substituted piperazines .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?
Q. Advanced :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t1/2 and identify CYP450 isoforms involved .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction for CNS penetration .
What structural features influence this compound’s selectivity for neurotransmitter receptors?
Q. Basic :
- Acetylphenyl Group : Enhances lipophilicity and 5-HT2A affinity vs. D2 receptors .
- Phenylaminoacetic Acid : Contributes to hydrogen bonding with receptor residues (e.g., Ser159 in 5-HT2A) .
How can researchers validate target engagement in vivo?
Q. Advanced :
- PET Tracers : Develop ¹⁸F-labeled analogs for imaging receptor occupancy in rodent models .
- Behavioral Models : Test in forced swim (depression) or prepulse inhibition (schizophrenia) assays .
What strategies improve stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
